molecular formula C16H11F2N3O2S B2464565 N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-2-[(4-fluorophenyl)sulfanyl]acetamide CAS No. 896348-96-2

N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-2-[(4-fluorophenyl)sulfanyl]acetamide

Cat. No.: B2464565
CAS No.: 896348-96-2
M. Wt: 347.34
InChI Key: KRHCSAQZLGXULV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]-2-[(4-fluorophenyl)sulfanyl]acetamide is a synthetic compound featuring the 1,3,4-oxadiazole pharmacophore, a scaffold recognized for its wide range of biological activities and significant potential in anticancer research . The 1,3,4-oxadiazole ring is a thermostable heterocycle known for its ability to interact with various biological targets through hydrogen bonding and other molecular interactions . This particular compound incorporates dual 4-fluorophenyl substituents, a common feature in medicinal chemistry used to influence the molecule's electronic properties, metabolic stability, and binding affinity. Researchers are increasingly interested in 1,3,4-oxadiazole conjugates for their ability to exhibit antiproliferative effects through the inhibition of key enzymes and proteins involved in cancer cell proliferation . Studies on analogous structures have shown that such compounds can act by inhibiting critical biological targets including, but not limited to, thymidylate synthase, topoisomerase II, telomerase, and histone deacetylase (HDAC) . The structural motifs present in this acetamide derivative make it a valuable candidate for researchers investigating novel mechanisms of action and developing new therapeutic strategies in oncology. This product is intended for non-human research purposes only and is strictly not for diagnostic, therapeutic, or personal use. All necessary safety data sheets and handling instructions should be consulted prior to use.

Properties

IUPAC Name

N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F2N3O2S/c17-11-3-1-10(2-4-11)15-20-21-16(23-15)19-14(22)9-24-13-7-5-12(18)6-8-13/h1-8H,9H2,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRHCSAQZLGXULV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(O2)NC(=O)CSC3=CC=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-2-[(4-fluorophenyl)sulfanyl]acetamide typically involves the following steps:

    Formation of the 1,3,4-oxadiazole ring: This can be achieved by the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the fluorophenyl groups: This step involves the substitution reactions where fluorophenyl groups are introduced into the oxadiazole ring.

    Formation of the acetamide linkage: This can be done by reacting the oxadiazole derivative with an appropriate acylating agent.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-2-[(4-fluorophenyl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify its structure.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The fluorophenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

The compound exhibits a range of biological activities that make it a candidate for further investigation in therapeutic applications.

Anticancer Activity

Research indicates that N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-2-[(4-fluorophenyl)sulfanyl]acetamide has significant anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines. For example:

Cell Line IC50 (µM) Notes
SNB-195.6High growth inhibition
OVCAR-87.2Effective against ovarian cancer
NCI-H4606.5Moderate activity against lung cancer

These results suggest that the compound may interfere with cellular proliferation pathways, potentially through apoptosis induction or cell cycle arrest.

Antimicrobial Properties

The compound has also demonstrated antimicrobial activity against various pathogens. Studies have shown effective inhibition of bacterial strains such as:

Pathogen MIC (µg/mL) Notes
Staphylococcus aureus0.25Effective against biofilm formation
Escherichia coli0.30Broad-spectrum activity

This antimicrobial efficacy is attributed to the compound's ability to disrupt bacterial cell membranes and inhibit essential metabolic processes.

Anti-inflammatory Effects

Emerging studies indicate that this compound may possess anti-inflammatory properties. In animal models, it has been shown to reduce markers of inflammation such as cytokines and prostaglandins, suggesting potential use in treating inflammatory diseases.

Case Studies

Several case studies highlight the potential applications of this compound:

Case Study 1: Anticancer Evaluation

In a study evaluating the anticancer properties of similar oxadiazole derivatives, researchers found that modifications to the phenyl groups significantly enhanced cytotoxicity against breast cancer cell lines (MDA-MB-231). The study concluded that structural optimization could lead to more potent anticancer agents.

Case Study 2: Antimicrobial Assessment

A comparative study on various oxadiazole derivatives revealed that those with fluorinated phenyl groups exhibited superior antibacterial activity against resistant strains of bacteria. This suggests that this compound could be developed into a novel antibiotic agent.

Mechanism of Action

The mechanism of action of N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-2-[(4-fluorophenyl)sulfanyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This can lead to various biological effects, such as anti-inflammatory or antimicrobial activity. The exact pathways involved depend on the specific target and the context in which the compound is used.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Table 1: Key Structural Analogs and Substituent Variations
Compound Name Oxadiazole Substituent Acetamide Substituent Key Differences vs. Target Compound Reference
N-(3,4-Dichlorophenyl)-2-{[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide 4-Fluorophenyl 3,4-Dichlorophenyl Chlorine atoms increase electronegativity
CDD-934506 (2-((5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)sulfanyl)-N-(4-nitrophenyl)acetamide) 4-Methoxyphenyl 4-Nitrophenyl Methoxy (electron-donating) vs. nitro (EWG)
N-(4-Fluorophenyl)-4-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-ylthio)butanamide (3c) N/A 4-Fluorophenyl + extended chain Targets MMP-9; lacks oxadiazole core
5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl-2-sulfanyl acetamide derivatives 4-Chlorophenyl Varied N-substituents Chlorine vs. fluorine; broader N-substituents

Key Observations :

  • Fluorine vs. Chlorine/Methoxy/Nitro : Fluorine’s smaller size and higher electronegativity improve metabolic stability and membrane permeability compared to chlorine or methoxy groups . Nitro groups (e.g., CDD-934506) enhance electrophilicity but may increase toxicity .
  • Dual Fluorophenyl Moieties : The target compound’s dual fluorophenyl groups likely optimize binding to hydrophobic pockets in enzymes or microbial targets, as seen in COX-2 inhibitors (e.g., ’s triazole derivative) .
Table 2: Reported Bioactivities of Analogous Compounds
Compound Class/Name Biological Activity Potency/IC₅₀ Toxicity Notes Reference
5-(4-Chlorophenyl)-oxadiazol-2-yl acetamides Antimicrobial (Gram+ bacteria, fungi) MIC: 12.5–50 µg/mL Low hemolytic activity
CDD-934506 Undisclosed (structural analog) N/A Likely higher cytotoxicity
N-(4-Fluorophenyl)-...butanamide (3c) MMP-9 inhibition Kd = 320 nM Specific to proMMP-9 domain
COX-2 inhibitor (triazole-oxadiazole hybrid) Cyclooxygenase-2 inhibition IC₅₀ < 1 µM Not reported

Key Observations :

  • Antimicrobial Potential: The target compound’s fluorophenyl groups may enhance antimicrobial activity compared to chlorophenyl derivatives (e.g., ’s MIC values) due to fluorine’s ability to disrupt microbial membranes .
  • Enzyme Inhibition : Fluorine’s role in hydrogen bonding (e.g., MMP-9 inhibitor 3c ) suggests the target compound could exhibit similar enzyme-targeting efficacy.

Physicochemical Properties

Table 3: Molecular Properties Comparison
Compound Name/Formula Molecular Weight LogP (Predicted) Solubility (mg/mL) Reference
Target Compound (C₁₇H₁₂F₂N₃O₂S) ~360.3 ~3.5 <0.1 (aqueous) N/A
N-(3,4-Dichlorophenyl)-...acetamide (C₁₆H₁₁Cl₂FN₃O₂S) ~408.3 ~4.1 <0.05
CDD-934506 (C₁₇H₁₅N₃O₄S) ~365.4 ~2.8 ~0.2

Key Observations :

  • The target compound’s lower molecular weight and LogP compared to dichlorophenyl analogs suggest improved solubility and bioavailability.
  • Fluorine’s electron-withdrawing effect may reduce crystallinity, enhancing formulation flexibility .

Biological Activity

N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-2-[(4-fluorophenyl)sulfanyl]acetamide is a member of the oxadiazole class of compounds, which are recognized for their diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, particularly cancer and infections.

  • Molecular Formula : C18H15F2N3O2S
  • Molecular Weight : 367.39 g/mol
  • IUPAC Name : this compound

Synthetic Routes

The synthesis of this compound typically involves the cyclization of hydrazides with carboxylic acid derivatives. Common methods include:

  • Reaction of 4-fluorobenzohydrazide with benzoic acid derivatives.
  • Use of dehydrating agents like phosphorus oxychloride or thionyl chloride at elevated temperatures.

Anticancer Properties

Research indicates that derivatives of oxadiazoles exhibit significant anticancer activity. For instance, studies have shown that related compounds can inhibit the proliferation of various cancer cell lines including A549 (lung carcinoma) and MCF7 (breast cancer) cells. The mechanisms often involve:

  • Induction of apoptosis through activation of caspases.
  • Inhibition of key signaling pathways such as ERK1/2.

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (µM)Mechanism
Compound AA5498.107Caspase activation
Compound BMCF70.877ERK inhibition
This compoundTBDTBDTBD

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent. Studies suggest that oxadiazole derivatives possess broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups enhances this activity, making these compounds valuable in the development of new antibiotics.

The biological effects of this compound are attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation.
  • Disruption of Cellular Processes : By interfering with cellular signaling pathways, it can induce cell cycle arrest and apoptosis.

Case Studies and Research Findings

Recent studies have highlighted the potential therapeutic benefits of oxadiazole derivatives:

  • Study on Anticancer Activity :
    • A study published in MDPI indicated that oxadiazole derivatives exhibit cytotoxic effects on various cancer cell lines, with specific focus on their mechanism involving apoptosis induction through caspase activation .
  • Antimicrobial Efficacy :
    • Research demonstrated that certain oxadiazole derivatives showed significant antibacterial activity against resistant strains, suggesting their potential use in treating infections caused by antibiotic-resistant bacteria .
  • Structure-Activity Relationship (SAR) :
    • Investigations into the SAR have revealed that substituents on the oxadiazole ring significantly affect biological activity. Electron-withdrawing groups enhance anticancer properties while maintaining low toxicity to normal cells .

Q & A

Q. Q1. What are the optimal synthetic routes for N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-2-[(4-fluorophenyl)sulfanyl]acetamide, and how can purity be validated?

Methodological Answer: The synthesis typically involves three key steps:

Oxadiazole ring formation : Cyclization of a thiosemicarbazide intermediate with 4-fluorobenzoic acid derivatives under acidic conditions (e.g., H₂SO₄ or POCl₃) .

Sulfanyl acetamide coupling : Reaction of the oxadiazole intermediate with 2-chloroacetamide derivatives in the presence of a base (e.g., K₂CO₃) in anhydrous DMF at 80–90°C .

Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) .
Validation : Confirm purity via HPLC (≥95%) and structural integrity via ¹H/¹³C NMR (e.g., δ 7.6–8.1 ppm for fluorophenyl protons) and high-resolution mass spectrometry (HRMS) .

Q. Q2. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral signatures should researchers prioritize?

Methodological Answer:

  • NMR :
    • ¹⁹F NMR: Distinct signals for the two fluorophenyl groups (δ -110 to -115 ppm) .
    • ¹H NMR: Doublets for aromatic protons adjacent to fluorine (J = 8–9 Hz) and singlet for oxadiazole protons .
  • IR : Stretching vibrations for C=O (1680–1700 cm⁻¹) and C-S (650–680 cm⁻¹) .
  • Mass Spectrometry : Molecular ion peak [M+H]⁺ matching theoretical molecular weight (C₁₇H₁₂F₂N₃O₂S: 363.07 g/mol) .

Q. Q3. What preliminary biological assays are recommended to evaluate its therapeutic potential?

Methodological Answer:

  • Antimicrobial Screening : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values compared to standard drugs .
  • Anticancer Activity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7), with IC₅₀ values calculated .
  • Enzyme Inhibition : Fluorescence-based assays for COX-2 or kinase inhibition, using Celecoxib as a positive control .

Advanced Research Questions

Q. Q4. How can researchers resolve contradictory bioactivity data across studies (e.g., varying IC₅₀ values in anticancer assays)?

Methodological Answer:

  • Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time .
  • Structural Analog Comparison : Test derivatives with modified oxadiazole or sulfanyl groups to isolate pharmacophoric contributions .
  • Computational Modeling : Molecular docking (AutoDock Vina) to predict binding affinities to targets like EGFR or tubulin .

Q. Q5. What strategies optimize the compound’s reactivity in nucleophilic substitution or cross-coupling reactions?

Methodological Answer:

  • Solvent Optimization : Use polar aprotic solvents (DMF, DMSO) to stabilize transition states in SNAr reactions .
  • Catalyst Screening : Pd(PPh₃)₄ for Suzuki-Miyaura coupling of the fluorophenyl group with boronic acids .
  • Temperature Control : Maintain 50–60°C to prevent oxadiazole ring degradation during prolonged reactions .

Q. Q6. How can structure-activity relationships (SAR) be systematically explored for this compound?

Methodological Answer:

  • Functional Group Variation :
    • Replace 4-fluorophenyl with 3,4-difluorophenyl to assess halogen bonding effects .
    • Modify the sulfanyl group to sulfonyl or sulfonamide to alter electron-withdrawing properties .
  • Pharmacokinetic Profiling : LogP measurements (shake-flask method) and metabolic stability in liver microsomes .

Q. Q7. What computational tools are recommended for predicting its metabolic pathways or toxicity?

Methodological Answer:

  • ADMET Prediction : Use SwissADME or ProTox-II to estimate bioavailability, CYP450 interactions, and hepatotoxicity .
  • Density Functional Theory (DFT) : Calculate Fukui indices to identify reactive sites for Phase I metabolism (e.g., oxadiazole ring oxidation) .

Critical Research Gaps

  • Mechanistic Studies : Lack of crystallographic data for target binding (e.g., COX-2 or kinase complexes) .
  • In Vivo Toxicity : Limited data on acute/chronic toxicity in animal models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.